molecular formula C12H14N2O2 B1448758 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea CAS No. 1816945-52-4

1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea

Cat. No.: B1448758
CAS No.: 1816945-52-4
M. Wt: 218.25 g/mol
InChI Key: AEYWUCVFCYPLME-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an ethynyl group attached to a phenyl ring and a methoxyethyl group attached to a urea moiety, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethynylphenyl isocyanate with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethynyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound may have potential biological activity and can be used in the development of new drugs or biochemical probes.

  • Medicine: It could be explored for its therapeutic properties and incorporated into drug formulations.

  • Industry: The compound's properties make it suitable for use in various industrial applications, such as materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Ethynylacetophenone: Similar structure but lacks the urea and methoxyethyl groups.

  • 1-(4-Ethynylphenyl)ethanone: Similar ethynyl group but different functional groups.

  • Tetrakis(4-ethynylphenyl)ethene: Contains multiple ethynyl groups but different overall structure.

Uniqueness: 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea is unique due to its combination of ethynyl and methoxyethyl groups attached to a urea core, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-ethynylphenyl)-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-10-4-6-11(7-5-10)14-12(15)13-8-9-16-2/h1,4-7H,8-9H2,2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYWUCVFCYPLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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